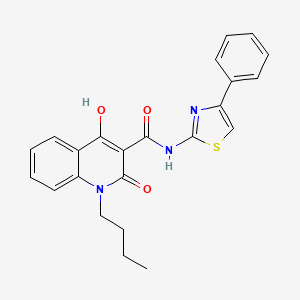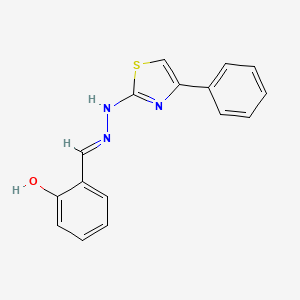![molecular formula C23H30ClN3O3 B604679 2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE CAS No. 354544-96-0](/img/structure/B604679.png)
2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and a cyclohexanedione moiety
Preparation Methods
The synthesis of 2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenylacetic acid with piperazine to form 4-[(4-chlorophenyl)acetyl]-1-piperazine. This intermediate is then reacted with 2-aminoethylamine to form 2-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}ethylamine. Finally, this compound is reacted with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions to yield the target compound .
Chemical Reactions Analysis
2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Scientific Research Applications
2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE has several scientific research applications:
Biology: The compound’s biological activity is of interest, particularly its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the synthesis of other complex organic molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to metal ions through its cyclohexanedione moiety, forming stable complexes. These complexes can then participate in various biochemical pathways, leading to their observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE include:
2,2′-[(4-Nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): This compound has a similar cyclohexanedione structure but with a nitrophenyl group instead of a chlorophenyl group.
Dichlorophen: This compound contains a similar chlorophenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its combination of a piperazine ring, a chlorophenyl group, and a cyclohexanedione moiety, which imparts specific chemical and biological properties.
Properties
CAS No. |
354544-96-0 |
|---|---|
Molecular Formula |
C23H30ClN3O3 |
Molecular Weight |
432g/mol |
IUPAC Name |
2-[2-[4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl]ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C23H30ClN3O3/c1-23(2)14-20(28)19(21(29)15-23)16-25-7-8-26-9-11-27(12-10-26)22(30)13-17-3-5-18(24)6-4-17/h3-6,16,28H,7-15H2,1-2H3 |
InChI Key |
KOGXXJVTXNXQDG-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)C=NCCN2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604596.png)
![8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione](/img/structure/B604597.png)
![1-Allyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604598.png)

![5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B604603.png)
![5-(4-Butoxyphenyl)-7-methyl-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B604604.png)

![N'-[(2-hydroxy-1-naphthyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B604606.png)

![2-({[1-(benzylideneamino)-4-phenyl-1H-imidazol-2-yl]imino}methyl)-4-bromophenol](/img/structure/B604609.png)
![13-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B604610.png)
![2-[2-Cyano-3-amino-3-(4-methoxyphenylamino)prop-2-enylidene]indolin-3-one](/img/structure/B604614.png)
![(2Z)-3-AMINO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}-3-[(2-PHENYLETHYL)AMINO]PROP-2-ENENITRILE](/img/structure/B604615.png)
![ethyl 2-(acetylamino)-7-chloro-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B604618.png)
